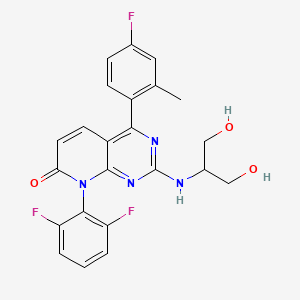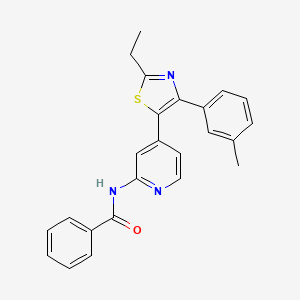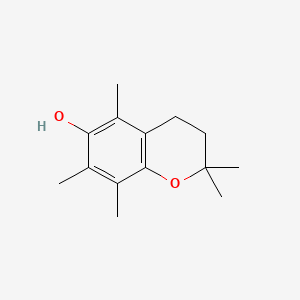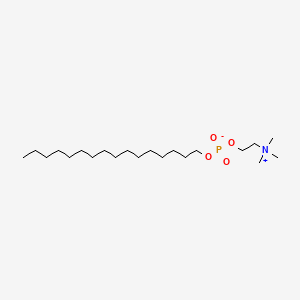
Miltefosine
Overview
Description
Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species and cancer cells as well as some pathogenic bacteria and fungi . It is used to treat certain types of leishmaniasis, such as visceral leishmaniasis (affects the internal organs), cutaneous leishmaniasis (affects the skin), or mucosal leishmaniasis (affects the nose, mouth, or throat) .
Molecular Structure Analysis
Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol . Its chemical name is hexadecyl 2-(trimethylazaniumyl)ethyl phosphate . The empirical formula is C21H46NO4P, yielding a molecular weight of 407.57 g/mol .
Physical And Chemical Properties Analysis
Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol. Its pKa and logP O:W (octanol:water partition coefficient) values are 2 and 3.7 respectively .
Scientific Research Applications
Treatment of Leishmaniasis
Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species . It has been licensed in India for the treatment of visceral leishmaniasis (VL), a fatal neglected parasitic disease . It is the first and still the only oral drug that can be used to treat VL and cutaneous leishmaniasis (CL) .
2. Treatment of American Trypanosomiasis (Chagas Disease) Miltefosine is the only oral drug approved for the treatment of American Trypanosomiasis, also known as Chagas disease . It exhibits broad-spectrum anti-parasitic effects primarily by disrupting the intracellular Ca2+ homeostasis of the parasites while sparing the human hosts .
Antifungal Activity
Miltefosine has been considered a promising repurposing drug to be used to treat fungal infections . It displayed antifungal activity against a variety of Mucorales species, and it was also active against biofilms formed by these fungi .
Treatment of Metronidazole-Resistant Trichomonas Vaginalis
A 2006 in vitro study found that miltefosine is effective against metronidazole-resistant variants of Trichomonas vaginalis, a sexually transmitted protozoal disease .
Chemotherapeutic Agent
Originally developed as a chemotherapeutic agent, miltefosine is an inhibitor of phosphatidylcholine synthesis with proven antiparasitic effects . It has demonstrated activity against cancer cells .
Disruption of Intracellular Ca2+ Homeostasis
Miltefosine disrupts the intracellular Ca2+ homeostasis of parasites . It affects the unique giant mitochondria and the acidocalcisomes of parasites, both of which are involved in Ca2+ regulation .
Safety and Hazards
Mechanism of Action
Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species and cancer cells . It is the only oral drug approved for the treatment of Leishmaniasis and American Trypanosomiasis (Chagas disease) .
Target of Action
Miltefosine’s primary targets are the Leishmania parasites and neoplastic cells . It has a broad-spectrum anti-parasitic effect, primarily disrupting the intracellular Ca2+ homeostasis of the parasites while sparing the human hosts .
Mode of Action
Miltefosine interacts with its targets primarily through two mechanisms :
- Apoptosis : Miltefosine induces apoptosis-like cell death in its targets .
- Disturbance of lipid-dependent cell signaling pathways : Miltefosine interferes with the functioning of several enzymes involved in phospholipid metabolism .
Biochemical Pathways
Miltefosine affects the unique giant mitochondria and the acidocalcisomes of parasites, both of which are involved in Ca2+ regulation . It inhibits phosphatidylcholine biosynthesis in mammalian cells, primarily via the Kennedy CDP–Choline pathway, by blocking phosphocholine citidyltransferase . In Trypanosoma cruzi, miltefosine inhibits the Greenberg (transmethylation) pathway by acting on phosphatidylethanolamine N methyl-transferase .
Pharmacokinetics
Miltefosine is characterized by slow absorption and elimination, leading to long initial (approximately 7 days) and terminal (approximately 30 days) half-lives . It is not a substrate of cytochrome P450 metabolic enzymes and only 0.2% of the administered dose is eliminated in the urine at day 23 of a 28-day treatment regimen . The absorption of miltefosine is concentration-dependent, with passive paracellular diffusion applicable to the concentration below 20.4 μg/mL .
Result of Action
Miltefosine exhibits broad-spectrum anti-parasitic effects primarily by disrupting the intracellular Ca2+ homeostasis of the parasites . It also positively affects the host’s immune system . The drug interferes with biosynthesis of phospholipids and metabolism of alkyl-lipids . It is known to cause cell shrinkage, nuclear DNA condensation, and DNA fragmentation resulting in apoptosis-like cell death in L. donovani .
Action Environment
It is known that the drug’s therapeutic effect extends beyond its impact on the parasite to also positively affect the host’s immune system . These findings suggest a complex interplay between drug susceptibility, neutrophil activation, and Leishmania survival .
properties
IUPAC Name |
hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLXHQMOHUQAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045942 | |
| Record name | Miltefosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity. | |
| Record name | Miltefosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09031 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Miltefosine | |
CAS RN |
58066-85-6 | |
| Record name | Miltefosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58066-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miltefosine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miltefosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09031 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miltefosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Miltefosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miltefosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILTEFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



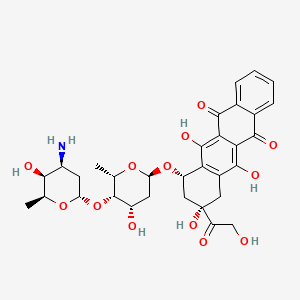
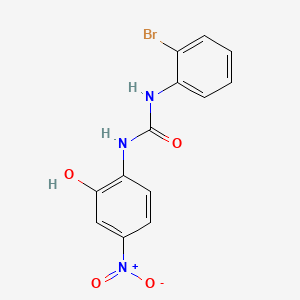



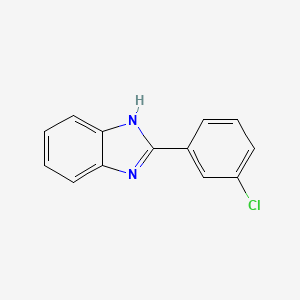
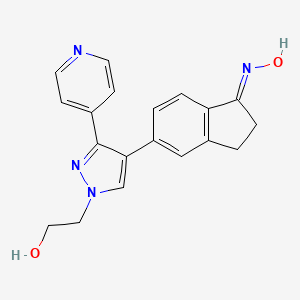
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

